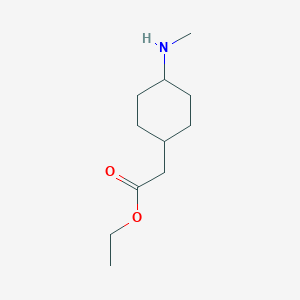
Ethyl 2-(4-(methylamino)cyclohexyl)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-(4-(methylamino)cyclohexyl)acetate is an organic compound that belongs to the class of esters. Esters are known for their pleasant aromas and are widely used in various applications, including perfumes, flavorings, and as solvents in organic reactions . This compound features a cyclohexyl ring substituted with a methylamino group and an ethyl acetate moiety, making it a versatile molecule in organic synthesis.
準備方法
The synthesis of Ethyl 2-(4-(methylamino)cyclohexyl)acetate can be achieved through several routes. One common method involves the reaction of 4-(methylamino)cyclohexanone with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like acetonitrile under reflux conditions . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
化学反応の分析
Ethyl 2-(4-(methylamino)cyclohexyl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ester group to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different esters or amides. Common reagents and conditions used in these reactions include acidic or basic hydrolysis for ester cleavage, and Grignard reagents for forming new carbon-carbon bonds.
科学的研究の応用
Ethyl 2-(4-(methylamino)cyclohexyl)acetate has several scientific research applications:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be used in studies involving ester hydrolysis and enzyme interactions.
Industry: Utilized as a solvent and in the production of fragrances and flavorings.
作用機序
The mechanism of action of Ethyl 2-(4-(methylamino)cyclohexyl)acetate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the corresponding alcohol and carboxylic acid, which can then participate in further biochemical pathways. The methylamino group may interact with enzymes or receptors, influencing biological activity .
類似化合物との比較
Ethyl 2-(4-(methylamino)cyclohexyl)acetate can be compared with other similar compounds such as:
Ethyl acetate: A simple ester used widely as a solvent.
Methylamino cyclohexane: Lacks the ester group but shares the cyclohexyl and methylamino functionalities.
Cyclohexyl acetate: Similar ester structure but without the methylamino group
特性
分子式 |
C11H21NO2 |
|---|---|
分子量 |
199.29 g/mol |
IUPAC名 |
ethyl 2-[4-(methylamino)cyclohexyl]acetate |
InChI |
InChI=1S/C11H21NO2/c1-3-14-11(13)8-9-4-6-10(12-2)7-5-9/h9-10,12H,3-8H2,1-2H3 |
InChIキー |
LHOWTCLUPXGHHR-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)CC1CCC(CC1)NC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















